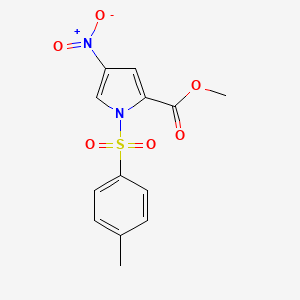

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate

CAS No.: 930111-86-7

Cat. No.: VC3241135

Molecular Formula: C13H12N2O6S

Molecular Weight: 324.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930111-86-7 |

|---|---|

| Molecular Formula | C13H12N2O6S |

| Molecular Weight | 324.31 g/mol |

| IUPAC Name | methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C13H12N2O6S/c1-9-3-5-11(6-4-9)22(19,20)14-8-10(15(17)18)7-12(14)13(16)21-2/h3-8H,1-2H3 |

| Standard InChI Key | AYFBDJWRDWDJJZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Properties

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is a pyrrole derivative with the molecular formula C₁₄H₁₂N₂O₆S. This compound is characterized by a pyrrole ring structure that has been functionalized with multiple groups: a nitro group at the 4-position, a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom, and a methyl carboxylate group at the 2-position .

Physical and Chemical Properties

The physical and chemical properties of methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₆S |

| CAS Registry Number | 930111-86-7 |

| Molecular Weight | 336.32 g/mol |

| Appearance | Solid |

| Alternative Names | Methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate; Methyl 4-nitro-1-[(4-methylphenyl)sulphonyl]-1H-pyrrole-2-carboxylate |

| SMILES Notation | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)OC)C(C=2)N+=O |

| PubChem Identifier | DTXSID90660697 |

The compound contains several functional groups that contribute to its chemical reactivity, including the electron-withdrawing nitro group, the protecting tosyl group, and the ester functionality . The presence of these groups creates a molecule with diverse reactivity patterns, making it useful in various synthetic applications.

Structural Characteristics

The compound features a pyrrole ring as its core structure, which is a five-membered aromatic heterocycle containing one nitrogen atom. The nitrogen is protected by a p-toluenesulfonyl group, which serves to modify the reactivity of the pyrrole ring and provides selectivity in further chemical transformations . The nitro group at the 4-position is strongly electron-withdrawing, which influences the electronic distribution within the molecule and affects its reactivity patterns.

Synthesis Methods and Routes

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate can be synthesized through several routes, with the most common approaches involving the functionalization of pyrrole precursors.

Nitration of Protected Pyrrole Derivatives

The primary synthetic route involves the nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate using nitrating agents. This process typically follows these key steps:

-

Protection of the pyrrole nitrogen with a p-toluenesulfonyl group

-

Carboxylation at the 2-position

-

Selective nitration at the 4-position using nitric acid and sulfuric acid as nitrating agents

-

Purification through recrystallization

The protection of the pyrrole nitrogen is crucial for directing the subsequent functionalization steps. The p-toluenesulfonyl group serves as an effective protecting group for pyrrole derivatives, as evidenced by its presence in related structures documented in crystallographic databases .

Alternative Synthesis Approaches

Research has explored alternative methods for synthesizing functionalized pyrroles similar to methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate. Some approaches include:

-

Paal-Knorr pyrrole synthesis followed by sequential functionalization

-

Regioselective nitration of pre-functionalized pyrrole derivatives

-

Metal-catalyzed cross-coupling reactions to introduce specific functional groups

Chemical Reactivity and Transformations

The chemical behavior of methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is governed by the reactivity of its functional groups. The compound can undergo various transformations that target different reactive sites within the molecule.

Reactions Involving the Nitro Group

The nitro group in the compound is susceptible to reduction reactions that can transform it into an amino group. This transformation significantly alters the electronic properties of the molecule and creates opportunities for further functionalization. Common reducing agents for this transformation include iron and hydrogen gas.

In some contexts, the nitro group can also participate in radical formation processes. Related nitro-containing heterocycles, such as nitroimidazoles, have been observed to form radical anions under reducing conditions, which can then decompose to give nitrite anions and heterocycle radicals . Similar reactivity might be expected for the nitro group in methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate under appropriate conditions.

Transformations Involving the Ester Group

The methyl ester functionality can undergo typical ester reactions, including:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification to form different esters

-

Reduction to form alcohols

-

Amidation to form amides

These transformations provide synthetic routes to diverse derivatives with modified properties and reactivities.

Reactions Involving the Tosyl Group

The p-toluenesulfonyl (tosyl) group serves primarily as a protecting group for the pyrrole nitrogen. It can be selectively cleaved under specific conditions to regenerate the free pyrrole nitrogen, which opens up additional reactive pathways. The tosyl group also influences the electronic properties of the pyrrole ring, affecting the reactivity of the entire system .

Applications in Synthetic Chemistry

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate serves as a valuable building block in synthetic chemistry, particularly in the preparation of more complex heterocyclic systems.

Role as a Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of more complex structures, including:

-

Hydrodipyrrins and hydroporphyrins, which are significant in biological contexts

-

Functionalized pyrroles with applications in medicinal chemistry

For example, research has documented the use of tosyl-protected pyrroles as precursors in the synthesis of geminal-dimethyl hydrodipyrrins, where compounds similar to methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate have been isolated as by-products .

Applications in Medicinal Chemistry

The structural features of methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate make it relevant to medicinal chemistry applications. Related pyrrole derivatives have been explored for various biological activities, including:

-

Antibacterial properties, particularly against resistant strains

-

Potential applications in the development of novel therapeutics

The literature indicates that pyrrole derivatives functionalized with nitro groups and other substituents have shown promise in addressing bacterial resistance issues, suggesting potential applications for derivatives of methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate in this area .

Structural Relationships with Similar Compounds

Comparison with Related Pyrrole Derivatives

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate shares structural similarities with several related compounds, including:

-

Ethyl 4-nitro-1H-pyrrole-2-carboxylate (C₇H₈N₂O₄), which lacks the tosyl protecting group and has an ethyl ester instead of a methyl ester

-

1-(p-Toluenesulfonyl)pyrrole (C₁₁H₁₁NO₂S), which lacks both the nitro group and the carboxylate functionality

-

4-bromo-2-(2-nitroethyl)-1λ²-pyrrole derivatives, which contain a different arrangement of functional groups but share the protected pyrrole core structure

Comparative Reactivity Patterns

The following table compares key properties and reactivity patterns of methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate with those of structurally related compounds:

| Compound | Molecular Formula | Key Structural Features | Characteristic Reactivity |

|---|---|---|---|

| Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate | C₁₄H₁₂N₂O₆S | Nitro group at 4-position, tosyl-protected N, methyl ester at 2-position | Nitro reduction, ester transformations, N-deprotection |

| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | C₇H₈N₂O₄ | Free NH, nitro group at 4-position, ethyl ester at 2-position | N-functionalization, nitro reduction, ester hydrolysis |

| 1-(p-Toluenesulfonyl)pyrrole | C₁₁H₁₁NO₂S | Tosyl-protected N, unsubstituted pyrrole ring | Electrophilic substitution at C-positions, N-deprotection |

| 4-bromo-2-(2-nitroethyl)-1-(4-toluenesulfonyl)-1H-pyrrole | Variable | Bromo group at 4-position, nitroethyl at 2-position, tosyl-protected N | Cross-coupling at Br position, nitro reduction, chain modifications |

This comparative analysis highlights the unique reactivity profile of methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate and its relationships to other functionalized pyrrole systems .

Research Applications and Future Directions

Current Research Utilization

Current research involving methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate and related compounds focuses on:

-

Development of new synthetic methodologies for functionalized pyrroles

-

Investigation of novel reaction pathways that leverage the compound's unique functional groups

-

Exploration of potential applications in materials science and medicinal chemistry

-

Use as building blocks for more complex molecular structures

The compound has been documented in databases like PubChem, indicating its relevance to ongoing research efforts . The presence of similar structures in crystallographic databases suggests continued interest in this class of compounds for various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume